![molecular formula C19H18N8 B2523323 3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine CAS No. 2380177-44-4](/img/structure/B2523323.png)
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine moiety, a piperazine ring, and a pyridazine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine typically involves multi-step reactions that include cycloaddition, condensation, and substitution reactions. One common synthetic route involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyrazine core . This reaction is carried out under mild conditions and utilizes N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as Janus Kinases, by binding to their active sites and preventing substrate access . Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo core and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with structural similarities and potential therapeutic applications.
Uniqueness
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is unique due to its combination of a pyrazolo[1,5-a]pyrazine moiety with a piperazine ring and a pyridazine core. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8/c1-2-15(14-20-6-1)16-3-4-18(24-23-16)25-10-12-26(13-11-25)19-17-5-7-22-27(17)9-8-21-19/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVCEQAKHBCUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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